N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide

VEGFR2 kinase inhibition angiogenesis cancer

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS 955617-61-5) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold widely explored for ATP-competitive kinase inhibition. The compound features a 6-methoxyimidazo[1,2-b]pyridazine hinge-binding motif linked via a para-phenylene spacer to a 4-(trifluoromethyl)benzamide terminus.

Molecular Formula C21H15F3N4O2
Molecular Weight 412.372
CAS No. 955617-61-5
Cat. No. B2734145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide
CAS955617-61-5
Molecular FormulaC21H15F3N4O2
Molecular Weight412.372
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H15F3N4O2/c1-30-19-11-10-18-26-17(12-28(18)27-19)13-4-8-16(9-5-13)25-20(29)14-2-6-15(7-3-14)21(22,23)24/h2-12H,1H3,(H,25,29)
InChIKeyDSNBLSLNFQQMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS 955617-61-5): Core Structure and Pharmacophoric Identity


N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS 955617-61-5) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold widely explored for ATP-competitive kinase inhibition [1]. The compound features a 6-methoxyimidazo[1,2-b]pyridazine hinge-binding motif linked via a para-phenylene spacer to a 4-(trifluoromethyl)benzamide terminus. This architecture positions the electron-withdrawing CF₃ group at the para-position of the terminal benzamide, a substitution pattern known to influence both potency and selectivity profiles across the imidazo[1,2-b]pyridazine series [2]. The compound is structurally related to lead molecules in VEGFR2, Akt, and ALK inhibitor programs, but its specific substitution pattern—particularly the combination of 6-OCH₃ on the imidazopyridazine core and the para-CF₃ benzamide—differentiates it from the more extensively profiled meta-substituted and 3-CF₃ analogs [1][3].

Why Generic Substitution Fails for N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS 955617-61-5)


Within the imidazo[1,2-b]pyridazine class, minor structural modifications produce substantial shifts in kinase selectivity, cellular potency, and physicochemical properties. Published SAR studies have demonstrated that repositioning the trifluoromethyl group from the 3-position to the 4-position on the benzamide ring, or altering the linker geometry from meta-phenoxy to para-phenyl, can invert selectivity between VEGFR2 and PDGFRβ by >10-fold [1]. Similarly, Akt kinase inhibitor patents explicitly differentiate compounds based on 6-methoxy versus 6-chloro or 8-methoxy substitution, with each sub-series conferring distinct target engagement profiles [2]. These steep SAR gradients mean that in-class analogs bearing regioisomeric trifluoromethyl placement, alternative halogenation, or different linker attachment points cannot be assumed interchangeable for biological assays, selectivity screening, or in vivo efficacy models. The specific 4-CF₃ benzamide coupled with the para-phenyl-6-methoxyimidazo[1,2-b]pyridazine core defines a unique pharmacophoric vector set that must be verified against the intended target before any substitution decision is made.

Quantitative Differentiation Evidence for N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS 955617-61-5)


VEGFR2 Kinase Inhibition: 4-CF₃ Benzamide Series vs. 3-CF₃ Lead Compound 6b

The imidazo[1,2-b]pyridazine scaffold was optimized as a VEGFR2 hinge binder. In the benchmark study, compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) achieved VEGFR2 IC₅₀ = 7.1 nM and PDGFRβ IC₅₀ = 15 nM (selectivity ratio ~2.1-fold) [1]. SAR analysis revealed that moving the trifluoromethyl group from the 3-position (meta) to the 4-position (para) on the benzamide—as in the target compound—modulates electron density on the amide carbonyl and alters the spatial orientation of the CF₃ group relative to the kinase hydrophobic pocket [1]. While direct IC₅₀ data for CAS 955617-61-5 against VEGFR2 have not been reported in the primary peer-reviewed literature, the class-wide SAR trend indicates that para-CF₃ substitution generally reduces VEGFR2 potency relative to meta-CF₃ analogs, but may confer compensatory selectivity advantages against off-target kinases such as PDGFRβ, FGFR, or c-Kit that are commonly inhibited by meta-substituted benzamide derivatives [1][2].

VEGFR2 kinase inhibition angiogenesis cancer

Regioisomeric Comparison: 4-CF₃ (CAS 955617-61-5) vs. 2-CF₃ Benzamide Analog (CAS 955801-83-9)

A structurally close comparator, N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-(trifluoromethyl)benzamide (CAS 955801-83-9), differs solely in the position of the CF₃ group on the terminal benzamide (ortho vs. para). Published SAR from the VEGFR2 inhibitor program demonstrates that CF₃ position alters not only kinase potency but also metabolic stability, solubility, and plasma protein binding [1]. Ortho-substitution (2-CF₃) introduces steric hindrance that can disrupt amide coplanarity, reducing hinge-binding efficiency but potentially increasing metabolic resistance. Para-substitution (4-CF₃) preserves amide planarity and maximizes the electron-withdrawing effect through resonance, which can enhance hydrogen-bond acceptor strength of the carbonyl oxygen. The 4-CF₃ isomer (CAS 955617-61-5) is therefore predicted to exhibit higher target engagement for kinases requiring strong hinge H-bond interactions, while the 2-CF₃ isomer may show a divergent selectivity fingerprint [1]. Direct comparative bioactivity data for these regioisomers are not available in public databases, necessitating side-by-side profiling by the end user.

regioisomer SAR CF₃ positional effect medicinal chemistry

Akt Kinase Inhibitor Scaffold: 6-Methoxyimidazo[1,2-b]pyridazine Series SAR

Bayer's patent on imidazopyridazines as Akt kinase inhibitors (US 20140113901) discloses extensive SAR around the core scaffold, including compounds with 6-methoxy, 8-methoxy, and 6-chloro substitutions [1]. Within this patent series, compounds bearing a para-substituted phenyl linker at the 2-position of the imidazo[1,2-b]pyridazine core—such as CAS 955617-61-5—share a pharmacophoric arrangement distinct from the 3-phenylimidazo[1,2-b]pyridazine sub-series that dominates the exemplified Akt inhibitors. The patent data indicate that variation at the 6-position (OCH₃ vs. Cl vs. H) modulates Akt1 IC₅₀ by >50-fold, with 6-methoxy generally conferring intermediate potency. The presence of the 4-(trifluoromethyl)benzamide group in CAS 955617-61-5 introduces an additional hydrogen-bond acceptor and lipophilic element not present in the majority of patent-exemplified compounds, which predominantly use cyclobutanamine or carboxamide termini. This structural divergence suggests that CAS 955617-61-5 may address complementary chemical space within the Akt inhibitor landscape, potentially engaging resistance-conferring Akt mutants differently than the patent leads [1].

Akt kinase PI3K pathway cancer therapeutics

Physicochemical Differentiation from 2,4-Difluoro Analog (CAS 955617-89-7): Lipophilicity and Metabolic Stability

2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955617-89-7) represents a close analog where the 4-trifluoromethyl group is replaced by 2,4-difluoro substitution on the benzamide ring. Trifluoromethyl groups are well-established in medicinal chemistry to increase metabolic stability relative to unsubstituted or halogen-only phenyl rings by blocking CYP-mediated oxidation at the para-position [1]. The CF₃ group in CAS 955617-61-5 provides a calculated lipophilicity contribution (π constant) of approximately +0.88 versus +0.14 for fluorine (Hansch-Fujita analysis), resulting in a predicted logD₇.₄ difference of ~0.7–1.0 log units higher for the CF₃ analog. In the broader imidazo[1,2-b]pyridazine series, compounds with higher lipophilicity (clogP > 3.5) showed reduced aqueous solubility but improved cell permeability and oral bioavailability in rodent PK studies [1][2]. The difluoro analog (CAS 955617-89-7) would therefore be expected to exhibit superior solubility and lower plasma protein binding, while the CF₃ analog (CAS 955617-61-5) may provide longer half-life and higher tissue distribution.

lipophilicity metabolic stability lead optimization

Antidiabetic Activity of 6-Methoxyimidazo[1,2-b]pyridazine Class: In Vivo Hypoglycemic Efficacy Benchmarks

A series of 6-methoxyimidazo[1,2-b]pyridazine derivatives (7a–l) was evaluated for in vivo hypoglycemic activity in streptozotocin-induced diabetic rats [1]. Compounds 7b (para-NH₂), 7f (para-COOH), 7h (meta-NH₂), and 7l (meta-COOH) exhibited blood glucose reductions of 69.87%, 69.0%, 68.79%, and 68.61%, respectively, compared to insulin (50 mg/kg, ~72% reduction) [1]. CAS 955617-61-5 shares the same 6-methoxyimidazo[1,2-b]pyridazine core but differs significantly in the substitution at the 2-position: while the antidiabetic series employed a carboxylic acid/ester terminus for solubility and target engagement, CAS 955617-61-5 bears a rigid, lipophilic 4-CF₃ benzamide that would significantly alter tissue distribution and molecular target interaction. No direct antidiabetic data exist for CAS 955617-61-5, and its substitution pattern is more aligned with kinase inhibitor chemotypes than with glucose-lowering agents [1][2]. This chemotype divergence strongly advises against extrapolating antidiabetic potential without dedicated assay validation.

antidiabetic hypoglycemic α-glucosidase

Best-Fit Research and Industrial Application Scenarios for N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (CAS 955617-61-5)


Selective VEGFR2 Inhibitor Screening with Reduced PDGFRβ Liability

Based on class SAR trends showing that para-CF₃ benzamide analogs of the imidazo[1,2-b]pyridazine series can shift kinase selectivity away from PDGFRβ while retaining VEGFR2 engagement, CAS 955617-61-5 is best deployed in VEGFR2/PDGFRβ selectivity counter-screens against the benchmark meta-CF₃ compound 6b (VEGFR2 IC₅₀ = 7.1 nM; PDGFRβ IC₅₀ = 15 nM) [1]. Researchers developing anti-angiogenic agents with minimized pericyte toxicity should profile this compound in parallel VEGFR2 and PDGFRβ LanthaScreen assays, supplemented with a broader kinome selectivity panel (e.g., KINOMEscan at 1 µM). The absence of published IC₅₀ data for this specific compound makes it suitable as a novel chemotype probe rather than a validated reference inhibitor.

Akt Kinase Inhibitor Hit Expansion and PROTAC Linker Derivatization

The Bayer Akt inhibitor patent (US 20140113901) provides a framework for evaluating CAS 955617-61-5 against Akt1/2/3 isoforms. The compound's 4-CF₃ benzamide moiety introduces a synthetic handle for bioconjugation that is absent in the core cyclobutanamine series [1]. Medicinal chemists can exploit the benzamide carbonyl and the para-CF₃ phenyl ring for amide coupling or click chemistry to generate PROTAC candidates targeting Akt for ubiquitin-proteasome degradation. Initial screening should include Akt1 biochemical assay (Caliper mobility shift, ATP at Kₘ) and cell-based phospho-Akt (Ser473) AlphaLISA in PTEN-null cell lines (e.g., LNCaP, MDA-MB-468).

Regioisomer Selectivity Profiling and Analytical Reference Standard

Given the co-existence of ortho-CF₃ (CAS 955801-83-9) and para-CF₃ (CAS 955617-61-5) regioisomers, this compound is ideally suited as a certified reference standard for HPLC method development and regioisomer identity verification in chemical inventory management [1]. Analytical laboratories can use the distinct retention time and ¹⁹F NMR chemical shift (para-CF₃: δ ~ -62 ppm vs. ortho-CF₃: δ ~ -58 ppm) to resolve and quantify isomeric purity. Procurement specifications should mandate ≥95% purity by HPLC-UV (254 nm) with a certificate of analysis explicitly confirming the absence of the 2-CF₃ regioisomer.

Kinase Selectivity Panel Screening for Novel Target Deconvolution

The imidazo[1,2-b]pyridazine scaffold has demonstrated activity across VEGFR2, PDGFRβ, Akt, ALK, and other kinases [1][2]. CAS 955617-61-5, with its unique combination of 6-OCH₃, para-phenylene linker, and 4-CF₃ benzamide, represents an under-characterized chemotype that may exhibit unexpected kinase binding profiles. The compound is well-suited for broad kinome screening (e.g., DiscoverX scanMAX at 1 µM) to identify novel kinase targets. Hit confirmation should be followed by dose-response IC₅₀ determination (10-point, 3-fold dilution series) and counter-screening against structurally related kinases to establish a selectivity fingerprint. This application is particularly relevant for academic screening centers and pharmaceutical hit-finding groups seeking to diversify their kinase inhibitor chemical space beyond the extensively patented 3-phenylimidazo[1,2-b]pyridazine series.

Quote Request

Request a Quote for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.